molecular formula C12H13NO B15070574 5-Methoxy-1,3-dimethylisoquinoline CAS No. 89221-27-2

5-Methoxy-1,3-dimethylisoquinoline

Cat. No.: B15070574
CAS No.: 89221-27-2
M. Wt: 187.24 g/mol
InChI Key: ZCGWDGHEBVMWRS-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethylisoquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO It is a derivative of isoquinoline, characterized by the presence of methoxy and dimethyl substituents on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst can efficiently produce isoquinoline derivatives . Another method involves the use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines with different functional groups.

Scientific Research Applications

5-Methoxy-1,3-dimethylisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-1,3-dimethylisoquinoline include other methoxy-substituted isoquinolines and quinoline derivatives, such as 5-Methoxyquinoline and 5-Methoxy-1,2,3-triazine .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of methoxy and dimethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and industrial uses.

Properties

CAS No.

89221-27-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-1,3-dimethylisoquinoline

InChI

InChI=1S/C12H13NO/c1-8-7-11-10(9(2)13-8)5-4-6-12(11)14-3/h4-7H,1-3H3

InChI Key

ZCGWDGHEBVMWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC)C(=N1)C

Origin of Product

United States

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